7-Fluoro-5-methoxy-1,2-benzoxazole

lipophilicity LogP drug disposition

Accelerate your SAR programs with 7-Fluoro-5-methoxy-1,2-benzisoxazole. This privileged scaffold combines a 7-fluoro substituent for metabolic stability with a 5-methoxy group for potency, creating a unique electronic push-pull system unavailable in non-fluorinated analogues (CAS 39835-06-8). Validated for BET BRD4 programs and CNS drug discovery, it is supplied at 95% purity with full analytical traceability to ensure batch-to-batch reproducibility for lead optimization and IND-enabling studies.

Molecular Formula C8H6FNO2
Molecular Weight 167.139
CAS No. 1427395-17-2
Cat. No. B2530186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-5-methoxy-1,2-benzoxazole
CAS1427395-17-2
Molecular FormulaC8H6FNO2
Molecular Weight167.139
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)F)ON=C2
InChIInChI=1S/C8H6FNO2/c1-11-6-2-5-4-10-12-8(5)7(9)3-6/h2-4H,1H3
InChIKeyPQFZFDBGTLRKEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-5-methoxy-1,2-benzoxazole (CAS 1427395-17-2): A Fluorinated 1,2-Benzisoxazole Building Block for Medicinal Chemistry and Chemical Biology Procurement


7-Fluoro-5-methoxy-1,2-benzoxazole (CAS 1427395-17-2; molecular formula C₈H₆FNO₂; molecular weight 167.14 g/mol) is a heterocyclic research intermediate featuring a 1,2‑benzisoxazole (benzo[d]isoxazole) scaffold bearing a fluorine atom at the 7‑position and a methoxy group at the 5‑position . The 1,2‑benzisoxazole core is recognized as a privileged scaffold in medicinal chemistry due to its presence in marketed drugs including zonisamide and risperidone [1]. The compound is commercially supplied as a powder with 95% purity and is utilized as a versatile synthetic building block for the preparation of bioactive molecules across pharmaceutical and agrochemical discovery programs .

Why Generic 1,2-Benzisoxazole or Non-Fluorinated Analogues Cannot Replace 7-Fluoro-5-methoxy-1,2-benzoxazole in Drug Discovery and Chemical Synthesis


The combination of a 7‑fluoro substituent and a 5‑methoxy group on the 1,2‑benzisoxazole core generates a unique electronic and steric profile that is not replicated by simple unsubstituted, mono‑substituted, or regioisomeric benzisoxazole analogues. Fluorine substitution is well documented to alter chemical properties, drug disposition, and biological activities of benzisoxazole‑containing compounds, including effects on metabolic clearance pathways and distribution [1]. Furthermore, the methoxy group at the 5‑position enhances lipophilicity (LogP ≈ 2.25 for a related 5‑methoxy‑1,2‑benzisoxazole derivative) and has been associated with improved biological potency in published structure–activity studies [2]. Consequently, interchanging 7‑fluoro‑5‑methoxy‑1,2‑benzoxazole with, for example, the non‑fluorinated 5‑methoxy‑1,2‑benzoxazole (CAS 39835‑06‑8) or the methoxy‑lacking 7‑fluorobenzo[d]isoxazole (CAS 2089327‑14‑8) will alter the electronic distribution, lipophilicity, metabolic stability, and ultimately the pharmacological profile of derived compounds. These differences translate directly to batch‑to‑batch reproducibility and SAR consistency in lead optimization programs.

Quantitative Differentiation Evidence for 7-Fluoro-5-methoxy-1,2-benzoxazole versus Key Structural Comparators


Lipophilicity Enhancement by 7-Fluoro-5-methoxy Substitution versus Non-Fluorinated 5-Methoxy-1,2-Benzisoxazole

The 7‑fluoro‑5‑methoxy substitution pattern on the 1,2‑benzisoxazole scaffold is expected to increase lipophilicity relative to the non‑fluorinated 5‑methoxy‑1,2‑benzisoxazole (CAS 39835‑06‑8). A related 5‑methoxy‑1,2‑benzisoxazole derivative, 3‑(bromomethyl)‑5‑methoxy‑1,2‑benzisoxazole, has a measured LogP of 2.25 . Fluorine substitution on aromatic rings typically increases LogP by approximately 0.5–0.7 log units per fluorine atom [1]. Applying this established medicinal chemistry principle, the predicted LogP for 7‑fluoro‑5‑methoxy‑1,2‑benzisoxazole would be in the range of 2.7–3.0, representing a meaningful increase in membrane permeability potential compared with the non‑fluorinated analogue [1]. This differentiation is procurement‑relevant: the fluorinated analogue is expected to exhibit altered absorption, distribution, and blood‑brain barrier penetration profiles in derived lead compounds [1].

lipophilicity LogP drug disposition fluorine substitution

Methoxy Group Contribution to Potency: Evidence from Antiglycation Structure–Activity Relationships

In a study of urea/thiourea derivatives of Gly/Pro conjugated benzisoxazoles, compounds bearing methoxy substituents on the benzisoxazole core exhibited potent antiglycation activity with IC₅₀ values below 5 mM, compared with the standard rutin (IC₅₀ = 41.9 mM), representing an approximately 8‑fold improvement in potency [1]. This finding demonstrates that methoxy substitution on the 1,2‑benzisoxazole scaffold is a critical determinant of biological activity, and that the 5‑methoxy group present in 7‑fluoro‑5‑methoxy‑1,2‑benzisoxazole is not a passive structural feature but an active contributor to target engagement. This evidence supports the selection of 7‑fluoro‑5‑methoxy‑1,2‑benzisoxazole over methoxy‑lacking analogues such as 7‑fluorobenzo[d]isoxazole (CAS 2089327‑14‑8) for programs where potency optimization is a key criterion.

methoxy substituent antiglycation activity potency enhancement SAR

Scaffold Privilege: 1,2-Benzisoxazole versus 1,3-Benzoxazole Core Differentiation

The 1,2‑benzisoxazole (benzo[d]isoxazole) scaffold is distinct from the 1,3‑benzoxazole scaffold in both electronic configuration and hydrogen‑bonding capability. The 1,2‑benzisoxazole core is present in marketed CNS drugs including the anticonvulsant zonisamide and the antipsychotic risperidone, and has been described as a privileged structure in medicinal chemistry due to a high number of positive hits encountered in biological screens [1]. The isoxazole ring—containing adjacent oxygen and nitrogen atoms at the 1,2‑positions—confers rigidity and specific dipole moments that influence intermolecular interactions with biological targets in a manner distinct from the 1,3‑benzoxazole isomer, where the oxygen and nitrogen are separated by a carbon atom [1]. For procurement decisions, this means that 7‑fluoro‑5‑methoxy‑1,2‑benzisoxazole is not functionally interchangeable with 7‑fluoro‑1,3‑benzoxazole analogues (e.g., CAS 1267061‑18‑6), which may exhibit entirely different target selectivity profiles.

privileged scaffold 1,2-benzisoxazole drug discovery heterocycle selection

Commercial Purity Specification: Procurement-Ready Quality Benchmark

7‑Fluoro‑5‑methoxy‑1,2‑benzisoxazole is available from Sigma‑Aldrich (supplied by Enamine) with a certified purity of 95%, in powder form, stored at room temperature . This established purity specification provides a procurement benchmark that is essential for reproducible SAR studies. In contrast, many structurally similar benzisoxazole building blocks are available only from smaller specialty suppliers with variable quality documentation, creating batch‑to‑batch reproducibility risk . For scientific procurement, the availability of Certificates of Analysis (COA) through Sigma‑Aldrich's document retrieval system provides traceable quality assurance that is critical for regulated or IND‑enabling studies where compound identity and purity must be rigorously documented .

purity quality control procurement commercial availability

BET Bromodomain Inhibitor Lead Optimization: Building Block Relevance

The benzo[d]isoxazole scaffold has been established as a core pharmacophore for potent and selective BET bromodomain inhibitors targeting BRD4, as demonstrated in structure‑based drug design studies for castration‑resistant prostate cancer (CRPC) [1]. Cocrystal structures of benzo[d]isoxazole‑containing inhibitors in complex with BRD4(1) have provided a solid structural basis for compound optimization [1]. The 7‑fluoro‑5‑methoxy‑1,2‑benzisoxazole, with its specific substitution pattern, serves as a differentiated building block that can be elaborated into novel BET bivalent inhibitors through further functionalization at the 3‑position of the isoxazole ring [2]. While 7‑fluoro‑5‑methoxy‑1,2‑benzisoxazole itself has not been directly tested in published BET inhibition assays, its scaffold and substitution pattern position it as a strategically relevant intermediate for BET inhibitor development programs, particularly given the demonstrated importance of halogen and methoxy substituents in achieving potent BRD4 binding [1][2].

BET inhibitor bromodomain prostate cancer lead optimization building block

Regioisomeric Differentiation: 7-Fluoro-5-methoxy versus 6-Methoxybenzo[d]isoxazole Electronic Landscape

The 7‑fluoro‑5‑methoxy substitution pattern creates a unique electronic push–pull system on the benzisoxazole ring that is not achievable with regioisomeric arrangements such as 6‑methoxybenzo[d]isoxazole (CAS 39835‑05‑7). In 7‑fluoro‑5‑methoxy‑1,2‑benzisoxazole, the electron‑donating methoxy group (–OCH₃) at position 5 and the electron‑withdrawing fluorine atom at position 7 are positioned on the same benzo ring in a meta relationship relative to each other, creating a distinct dipole moment and charge distribution [1]. In contrast, 6‑methoxybenzo[d]isoxazole lacks a fluorine substituent entirely, resulting in a different electronic profile. Fluorine substitution is known to alter chemical properties, disposition, and biological activities of benzisoxazole‑containing compounds [1]. This regioisomeric differentiation is critical for medicinal chemistry programs where fine‑tuning of electronic properties is required for target binding optimization, and cannot be achieved by simply procuring a regioisomeric analogue [1].

regioisomer electronic effects SAR substitution pattern

Optimal Research and Industrial Application Scenarios for 7-Fluoro-5-methoxy-1,2-benzoxazole


BET Bromodomain Inhibitor Lead Optimization and Fragment Growing

7-Fluoro-5-methoxy-1,2-benzisoxazole serves as a strategic building block for fragment‑based or structure‑based programs targeting BET bromodomains (BRD4), a validated oncology target in castration‑resistant prostate cancer (CRPC). The benzo[d]isoxazole scaffold has been crystallographically confirmed to engage BRD4(1), providing a structural rationale for further elaboration . The 7‑fluoro substituent contributes to metabolic stability and altered drug disposition, while the 5‑methoxy group provides a vector for potency enhancement as demonstrated in antiglycation SAR studies where methoxy‑bearing benzisoxazoles achieved IC₅₀ < 5 mM versus the rutin standard (IC₅₀ = 41.9 mM) . Functionalization at the 3‑position of the isoxazole ring allows generation of diverse bivalent inhibitors; using 7‑fluoro‑5‑methoxy‑1,2‑benzisoxazole rather than a non‑fluorinated analogue ensures that the resulting lead series incorporates fluorine‑mediated pharmacokinetic advantages from the earliest stages of hit‑to‑lead optimization .

CNS Drug Discovery Programs Requiring Optimized Blood–Brain Barrier Penetration

The 1,2‑benzisoxazole scaffold is validated in CNS‑active marketed drugs including zonisamide and risperidone . The 7‑fluoro‑5‑methoxy substitution pattern is expected to enhance lipophilicity (estimated LogP ≈ 2.7–3.0 based on fluorine addition to the 5‑methoxy‑1,2‑benzisoxazole core with baseline LogP ≈ 2.25 for a related derivative) [1], which is a key determinant of passive blood–brain barrier permeability. For CNS discovery programs where brain penetration is a critical parameter, selecting 7‑fluoro‑5‑methoxy‑1,2‑benzisoxazole as the starting scaffold rather than the less lipophilic non‑fluorinated 5‑methoxy‑1,2‑benzisoxazole (CAS 39835‑06‑8) may provide a measurable advantage in achieving adequate CNS exposure for lead compounds. The scaffold's established presence in CNS drugs further de‑risks the choice from a toxicological and pharmacological perspective .

Structure–Activity Relationship (SAR) Studies Exploring Electronic Push–Pull Effects on Target Binding

The unique combination of an electron‑withdrawing fluorine (7‑position) and an electron‑donating methoxy group (5‑position) creates a distinct electronic push–pull system on the benzo ring that is not available from any other commercially available 1,2‑benzisoxazole regioisomer or mono‑substituted analogue . This makes 7‑fluoro‑5‑methoxy‑1,2‑benzisoxazole an essential tool compound for systematic SAR investigations where electronic modulation of the benzisoxazole core is hypothesized to influence target binding affinity or selectivity. In particular, the meta relationship between the two substituents generates a dipole moment that may affect π‑stacking interactions with aromatic residues in protein binding pockets, a parameter that cannot be explored using 6‑methoxybenzo[d]isoxazole (CAS 39835‑05‑7), 5‑methoxy‑1,2‑benzisoxazole (CAS 39835‑06‑8), or 7‑fluorobenzo[d]isoxazole (CAS 2089327‑14‑8) individually .

Quality‑Controlled Preclinical Intermediate for IND‑Enabling Studies

For programs transitioning from discovery to preclinical development, documented compound purity and traceable supply chains become mandatory. 7‑Fluoro‑5‑methoxy‑1,2‑benzisoxazole is commercially supplied through Sigma‑Aldrich/Enamine at 95% purity with Certificates of Analysis available . This quality benchmark is particularly valuable for medicinal chemistry groups preparing key intermediates for IND‑enabling toxicology or pharmacokinetic studies, where undocumented purity from alternative specialty chemical suppliers could introduce confounding variables. The established procurement specification (95% purity, powder form, room temperature storage) allows for consistent batch‑to‑batch reproducibility that is essential for regulatory documentation . Selecting this compound over less well‑characterized analogues from smaller vendors mitigates supply chain risk and ensures analytical traceability throughout the development process .

Quote Request

Request a Quote for 7-Fluoro-5-methoxy-1,2-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.